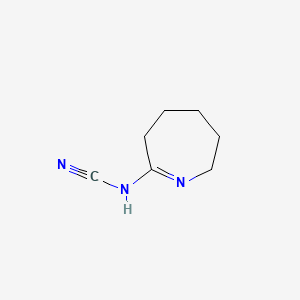

Cyanamide, (3,4,5,6-tetrahydro-2H-azepin-7-YL)-

説明

Structural Elucidation of Cyanamide, (3,4,5,6-tetrahydro-2H-azepin-7-YL)-

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the complete name being 3,4,5,6-tetrahydro-2H-azepin-7-ylcyanamide. The nomenclature reflects the compound's dual structural components: a partially saturated seven-membered nitrogen-containing heterocycle and the cyanamide functional group. The azepine core structure is designated as 3,4,5,6-tetrahydro-2H-azepine, indicating that four carbon atoms (positions 3, 4, 5, and 6) are saturated while maintaining the unsaturated imine bond characteristic of the azepine system.

The compound is registered in major chemical databases with multiple identification parameters that ensure unambiguous recognition across various scientific platforms. The molecular formula C₇H₁₁N₃ accurately describes the atomic composition, with a calculated molecular weight of 137.21 grams per mole. The Registry of Toxic Effects of Chemical Substances number GS6483000 provides additional identification in toxicological databases. The Beilstein reference number 4799303 connects the compound to historical chemical literature and synthetic methodologies.

Alternative systematic names for this compound include [(3,4,5,6-tetrahydro-2H-azepin-7-yl)amino]carbonitrile and 2-(N-Cyanimino)hexahydroazepine, each emphasizing different aspects of the molecular structure. The International Chemical Identifier string (InChI=1S/C7H11N3/c8-6-10-7-4-2-1-3-5-9-7/h1-5H2,(H,9,10)) provides a computer-readable structural representation that facilitates database searches and structural comparisons. The corresponding InChI Key LBZZNASGPKRVDC-UHFFFAOYSA-N serves as a compact identifier for rapid compound recognition in chemical informatics applications.

Molecular Geometry and Conformational Analysis

The molecular geometry of Cyanamide, (3,4,5,6-tetrahydro-2H-azepin-7-YL)- is dominated by the seven-membered azepine ring system, which adopts a non-planar conformation due to the flexibility inherent in medium-sized rings. The tetrahydroazepine ring exhibits conformational flexibility characteristic of seven-membered heterocycles, with the ring adopting chair-like or boat-like conformations to minimize steric strain and torsional stress. The nitrogen atom at position 1 of the azepine ring participates in the aromatic system through the imine double bond at position 7, creating a partial aromatic character that influences the overall molecular geometry.

The cyanamide substituent at position 7 introduces significant electronic effects into the molecular framework. The nitrile group (C≡N) exhibits linear geometry with a bond angle of approximately 180 degrees, while the amino nitrogen adopts trigonal planar geometry when considering resonance structures. This geometric arrangement allows for potential conjugation between the cyanamide group and the azepine ring system, influencing both the electronic distribution and conformational preferences of the molecule.

Computational analysis reveals that the compound can exist in multiple low-energy conformations due to the flexibility of the saturated portion of the azepine ring. The chair conformation of the six-membered saturated segment appears to be energetically favored, with the cyanamide group occupying an equatorial-like position to minimize steric interactions. The presence of the nitrogen atom in the ring creates additional conformational complexity compared to purely carbocyclic seven-membered rings.

The molecular geometry is further influenced by potential intramolecular hydrogen bonding between the cyanamide amino group and the ring nitrogen, which can stabilize certain conformations over others. This internal hydrogen bonding capacity affects not only the ground-state geometry but also the dynamic behavior of the molecule in solution and solid phases.

Spectroscopic Characterization

Nuclear Magnetic Resonance Profiling

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for Cyanamide, (3,4,5,6-tetrahydro-2H-azepin-7-YL)- through analysis of both proton and carbon-13 environments. The proton Nuclear Magnetic Resonance spectrum exhibits characteristic signals that reflect the compound's unique structural features. The methylene protons of the saturated azepine ring appear as complex multipiples in the aliphatic region, typically between 1.5 and 3.0 parts per million, with chemical shifts influenced by their proximity to the ring nitrogen and the degree of saturation.

The most diagnostically important signals in the proton Nuclear Magnetic Resonance spectrum arise from protons adjacent to the nitrogen atoms. The methylene protons alpha to the ring nitrogen (positions 2 and 6) exhibit characteristic downfield shifts due to the deshielding effect of the electronegative nitrogen atom. These signals typically appear between 2.5 and 4.0 parts per million and often show coupling patterns that reveal the conformational preferences of the ring system.

The cyanamide amino group presents particular challenges in Nuclear Magnetic Resonance analysis due to potential rapid exchange with trace moisture or solvents. When observable, the amino protons appear as a broad signal in the region between 4 and 6 parts per million, with the exact chemical shift dependent on the solvent system and concentration. The breadth of this signal often reflects the exchange kinetics and hydrogen bonding environment of these protons.

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals distinct signals for each carbon environment within the molecule. The nitrile carbon of the cyanamide group appears characteristically downfield, typically around 120 parts per million, reflecting the triple bond character and sp hybridization. The carbon atoms of the azepine ring exhibit chemical shifts that range from approximately 20 to 60 parts per million, with the exact values dependent on their position relative to the ring nitrogen and the degree of saturation.

Infrared Vibrational Signatures

Infrared spectroscopy provides definitive identification of the functional groups present in Cyanamide, (3,4,5,6-tetrahydro-2H-azepin-7-YL)- through characteristic vibrational signatures. The most prominent feature in the infrared spectrum is the nitrile stretch of the cyanamide group, which appears as an intense, sharp absorption typically between 2200 and 2300 wavenumbers. This vibrational mode is highly diagnostic for cyanamide-containing compounds and exhibits sensitivity to the local electronic environment.

Recent studies on cyanamide functional groups have demonstrated that these compounds exhibit larger transition dipole strengths compared to simple cyano-containing molecules, resulting in particularly intense infrared absorptions. The cyanamide nitrile stretch in similar systems has been observed with extinction coefficients approaching 2900 M⁻¹cm⁻¹, indicating the strong infrared activity of this functional group. The exact frequency of this absorption is sensitive to hydrogen bonding and electronic effects from the azepine ring system.

The amino group of the cyanamide functionality contributes additional vibrational signatures to the infrared spectrum. Primary amino groups typically exhibit two stretching modes: symmetric and antisymmetric nitrogen-hydrogen stretches that appear between 3300 and 3500 wavenumbers. These absorptions may be broadened or shifted due to hydrogen bonding interactions, either intermolecular or intramolecular with the ring nitrogen.

The azepine ring system contributes a complex pattern of carbon-hydrogen stretching and bending modes throughout the fingerprint region of the infrared spectrum. Methylene groups in the saturated portion of the ring exhibit characteristic stretching modes around 2800-3000 wavenumbers, while bending modes appear in the 1400-1500 wavenumber region. The carbon-nitrogen stretching modes of the ring system typically appear between 1000 and 1300 wavenumbers, though these may overlap with other skeletal vibrations.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry reveals characteristic fragmentation patterns for Cyanamide, (3,4,5,6-tetrahydro-2H-azepin-7-YL)- that provide insight into its structural features and stability. The molecular ion peak appears at mass-to-charge ratio 137, corresponding to the molecular weight of the intact compound. Under electron ionization conditions, the compound exhibits fragmentation patterns typical of cyanamide-containing molecules and seven-membered nitrogen heterocycles.

The primary fragmentation pathway typically involves loss of the cyanamide group, resulting in a base peak corresponding to the tetrahydroazepine fragment. This fragmentation occurs through cleavage of the carbon-nitrogen bond connecting the cyanamide group to the ring system, producing a stable seven-membered ring cation. The resulting fragment at mass-to-charge ratio 96 represents a significant portion of the total ion current and serves as a diagnostic marker for this compound class.

Additional fragmentation involves ring contraction and hydrogen rearrangement processes characteristic of medium-sized ring systems. The azepine ring can undergo ring-opening reactions under high-energy conditions, leading to linear fragments that appear at lower mass-to-charge ratios. These secondary fragmentations provide confirmatory evidence for the seven-membered ring structure and help distinguish this compound from isomeric six-membered ring analogs.

Collision cross-section measurements provide three-dimensional structural information that complements traditional mass spectrometric data. Predicted collision cross-section values for various adduct forms of the compound have been calculated, with the protonated molecular ion ([M+H]⁺) showing a predicted collision cross-section of 124.7 Ų. These measurements offer insights into the gas-phase conformation and shape of the molecule, supporting computational predictions of molecular geometry.

Crystallographic Studies and Solid-State Arrangement

The solid-state structure of Cyanamide, (3,4,5,6-tetrahydro-2H-azepin-7-YL)- has been investigated through crystallographic analysis to understand intermolecular interactions and packing arrangements. While complete single-crystal structures for this specific compound remain limited in the available literature, related cyanamide compounds and tetrahydroazepine derivatives provide valuable insights into expected solid-state behavior patterns.

The crystal packing of cyanamide-containing compounds is typically dominated by hydrogen bonding interactions involving the amino group of the cyanamide functionality. These interactions can form extended networks in the solid state, with the cyanamide amino group serving as both hydrogen bond donor and acceptor. The geometric requirements of these hydrogen bonding interactions significantly influence the molecular packing arrangements and can stabilize specific conformations of the seven-membered ring.

The tetrahydroazepine ring system adopts preferred conformations in the crystalline state that minimize steric interactions while maximizing favorable intermolecular contacts. The flexibility of the seven-membered ring allows for conformational adjustment to accommodate optimal packing arrangements. Crystal structures of related seven-membered nitrogen heterocycles indicate that chair-like conformations are generally preferred in the solid state, with the nitrogen atom occupying positions that facilitate intermolecular hydrogen bonding.

Intermolecular interactions in the crystal lattice extend beyond simple hydrogen bonding to include van der Waals forces and potential π-π interactions involving the partial aromatic character of the azepine ring system. The linear geometry of the cyanamide group can facilitate columnar packing arrangements where molecules align in parallel fashion to maximize dipole-dipole interactions. These packing motifs influence both the physical properties of the crystalline material and its stability under various conditions.

The solid-state arrangement also affects the vibrational properties of the compound, with crystal packing influencing the infrared and Raman spectroscopic signatures observed for solid samples compared to solution measurements. Intermolecular hydrogen bonding in the crystal lattice typically results in broadening and shifting of vibrational modes associated with the amino and nitrile groups of the cyanamide functionality.

特性

IUPAC Name |

3,4,5,6-tetrahydro-2H-azepin-7-ylcyanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c8-6-10-7-4-2-1-3-5-9-7/h1-5H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBZZNASGPKRVDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=NCC1)NC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30242996 | |

| Record name | Cyanamide, (3,4,5,6-tetrahydro-2H-azepin-7-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30242996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97482-07-0 | |

| Record name | Cyanamide, (3,4,5,6-tetrahydro-2H-azepin-7-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097482070 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyanamide, (3,4,5,6-tetrahydro-2H-azepin-7-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30242996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(3,4,5,6-tetrahydro-2H-azepin-7-yl)amino]carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Cyanamide, (3,4,5,6-tetrahydro-2H-azepin-7-YL)- typically involves the reaction of 3,4,5,6-tetrahydro-2H-azepin-7-amine with cyanogen bromide or cyanogen chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at around 0-5°C to prevent side reactions.

Industrial Production Methods: Industrial production of cyanamides often involves the hydrolysis of calcium cyanamide, which is prepared from calcium carbide via the Frank-Caro process . This method is efficient for large-scale production and ensures a high yield of the desired product.

Types of Reactions:

Oxidation: Cyanamides can undergo oxidation reactions to form nitriles or amides.

Reduction: Reduction of cyanamides typically yields primary amines.

Substitution: Cyanamides can participate in nucleophilic substitution reactions, where the cyanamide group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Formation of nitriles or amides.

Reduction: Formation of primary amines.

Substitution: Formation of substituted cyanamides.

科学的研究の応用

Cyanamide, (3,4,5,6-tetrahydro-2H-azepin-7-YL)- has a wide range of applications in scientific research:

Organic Chemistry: Used in cycloaddition and aminocyanation reactions.

Agriculture: Employed as a rest-breaking agent to stimulate uniform opening of buds and early foliation.

Materials Science: Organometallic complexes of cyanamide are used in materials science for their unique coordination chemistry.

Medicine: Utilized as an alcohol-deterrent drug.

Pharmaceutical Chemistry: Widely used in the production of pharmaceuticals and other organic compounds.

作用機序

The mechanism of action of Cyanamide, (3,4,5,6-tetrahydro-2H-azepin-7-YL)- involves its ability to act as an electrophilic cyanide-transfer agent. This allows it to participate in various chemical reactions by transferring the cyanide group to other molecules. The molecular targets and pathways involved depend on the specific application and reaction conditions.

類似化合物との比較

Structural and Functional Insights:

Reactivity and Bioactivity :

- The cyanamide group is highly reactive, promoting oxidative stress in plants (e.g., elevated H₂O₂ levels) and inducing systemic acquired resistance against pathogens . However, analogs like ethanimidamide and acetimidamide hydrochloride derivatives may exhibit reduced phytotoxicity due to stabilized amine groups .

- The azepine ring’s conformational flexibility may enhance binding affinity in drug-receptor interactions compared to smaller rings (e.g., piperidine).

Synthetic Utility :

- Ethanimidamide and acetimidamide derivatives serve as intermediates in phosphagen synthesis (e.g., phosphocreatine) and kinase inhibitor development .

- Cyanamide’s agricultural use as a nitrogen fertilizer highlights its dual role as both a nutrient and phytotoxic agent, depending on concentration and plant species .

Commercial and Stability Considerations :

- Discontinuation of certain analogs (e.g., 1417357-60-8) suggests challenges in synthesis or stability, possibly due to hydrochloride salt sensitivity .

- Higher molecular weight analogs (e.g., 189.69 g/mol for 1374509-43-9) may offer improved solubility in polar solvents compared to the parent cyanamide .

Research Implications and Gaps

- Phytotoxicity vs. Bioactivity: While cyanamide derivatives show promise in pathogen resistance, their phytotoxic effects on non-target plants (e.g., reduced biomass in wheat) require careful dosage optimization .

- Pharmacological Potential: Structural analogs with acetimidamide groups demonstrate applicability in drug discovery, suggesting that the cyanamide variant could be tailored for selective enzyme inhibition or antimicrobial activity.

生物活性

Cyanamide, specifically the compound (3,4,5,6-tetrahydro-2H-azepin-7-YL)-cyanamide, has garnered attention in recent years for its diverse biological activities. This article presents a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Cyanamide is a nitrogen-containing organic compound with the formula . The specific derivative under consideration features a tetrahydroazepine ring, which contributes to its unique biological activity. The structural characteristics allow for various interactions within biological systems.

The biological activity of cyanamide derivatives is attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Cyanamide has been shown to inhibit certain enzymes involved in metabolic pathways. For instance, it acts as an inhibitor of the enzyme aldehyde dehydrogenase (ALDH), which is crucial in alcohol metabolism. This inhibition leads to increased acetaldehyde levels in the body, causing effects similar to disulfiram (Antabuse) in alcohol aversion therapy .

- Modulation of Neurotransmitter Systems : Research indicates that cyanamide may influence neurotransmitter systems, particularly through its effects on gamma-aminobutyric acid (GABA) and serotonin pathways. This modulation can result in anxiolytic and antidepressant-like effects in animal models .

- Anticancer Properties : Some studies have reported that cyanamide derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation through cell cycle arrest .

Biological Activity Data

The following table summarizes key findings related to the biological activity of (3,4,5,6-tetrahydro-2H-azepin-7-YL)-cyanamide:

Case Studies

- Alcohol Aversion Therapy : A study highlighted the use of cyanamide in treating alcohol dependence by inhibiting ALDH. Patients treated with cyanamide showed reduced alcohol consumption due to unpleasant reactions when alcohol was ingested .

- Anticancer Activity : In vitro studies demonstrated that (3,4,5,6-tetrahydro-2H-azepin-7-YL)-cyanamide exhibited significant cytotoxicity against human breast cancer cell lines (MCF-7). The compound induced apoptosis via the mitochondrial pathway, as evidenced by increased levels of cytochrome c release and activation of caspases .

- Neuropharmacological Effects : Animal studies reported that administration of cyanamide resulted in reduced anxiety-like behavior in rodents. This was assessed using the elevated plus maze and open field tests, suggesting potential therapeutic applications for anxiety disorders .

Q & A

Q. What are the recommended synthetic routes for preparing cyanamide derivatives with azepine scaffolds, and how do reaction conditions influence yield?

Cyanamide derivatives with azepine moieties can be synthesized via palladium-catalyzed coupling reactions. For example, palladium(0) catalysts (e.g., Pd(PPh₃)₄) in the presence of K₂CO₃ and THF at 65°C enable allylation or arylation of ynamide precursors, as demonstrated in ketenimine generation from N-allylynamides . Optimization of solvent polarity (e.g., THF vs. toluene) and temperature (65–70°C) is critical for minimizing side reactions. Yield improvements require stoichiometric control of amines (3.0 equiv) and inert atmosphere conditions to prevent oxidation .

Q. How can researchers characterize the structural and purity profiles of (3,4,5,6-tetrahydro-2H-azepin-7-YL)-cyanamide derivatives?

High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are essential for structural confirmation. For purity analysis, reverse-phase HPLC with detectors such as UV-Vis or ESI-MS is recommended. In related studies, trifluoroacetic acid (TFA) in acetonitrile/water gradients achieved baseline separation of structurally similar heterocycles . Melting point analysis (e.g., 81–82°C for benzodioxepin-7-amine analogs) provides additional purity validation .

Q. What experimental parameters should be prioritized when testing cyanamide derivatives in agricultural soil studies?

Key parameters include soil pH, nitrogen content (ammonium vs. nitrate), and microbial biomass carbon. For instance, calcium cyanamide application in acidic soils increased pH by 0.5–1.0 units and ammonium content by 30% within 14 days, while nitrate decreased due to nitrification inhibition . Soil sampling should occur at intervals (e.g., 14, 28, 49 days) to capture dynamic changes in microbial communities via phospholipid fatty acid (PLFA) profiling .

Advanced Research Questions

Q. How do palladated ketenimine intermediates influence stereoselectivity in cyanamide-based syntheses?

Palladated ketenimines generated from N-allylynamides undergo stereocontrolled [2+2] cycloadditions or nucleophilic additions. The steric bulk of ligands (e.g., PPh₃) and solvent polarity (toluene vs. THF) dictate regioselectivity. For example, THF favors axial attack in cyclopropane formation, while toluene promotes equatorial pathways . Computational modeling (DFT) of transition states is recommended to rationalize stereochemical outcomes .

Q. What methodologies resolve contradictions in nitrogen speciation data (ammonium vs. nitrate) following cyanamide application in soils?

Discrepancies arise from cyanamide’s dual role as a nitrification inhibitor and nitrogen source. Isotopic labeling (¹⁵N) can trace nitrogen flow, while ion chromatography quantifies ammonium/nitrate. In a celery soil study, calcium cyanamide reduced nitrate by 40% but increased ammonium by 25% within 14 days due to slowed nitrification . Temporal resolution (daily sampling) and microbial activity assays (e.g., ammonia monooxygenase inhibition) further clarify mechanisms .

Q. How can canonical variate analysis (CVA) of PLFA data elucidate cyanamide-induced shifts in soil microbial communities?

CVA reduces multidimensional PLFA data to principal components, highlighting treatment-specific clustering. In a 49-day study, calcium cyanamide caused distinct microbial community divergence (p < 0.05) compared to urea or control treatments, driven by increased Gram-positive bacteria (i15:0, a15:0 biomarkers) and actinomycetes . Pairing CVA with enzyme activity assays (e.g., β-glucosidase) links structural shifts to functional changes .

Methodological Considerations

- Synthetic Optimization : Use inert conditions (argon/glovebox) for air-sensitive intermediates. Monitor reactions via TLC or in situ IR for ketenimine detection .

- Agricultural Trials : Apply cyanamide at 1.5% w/v (with 3% oil) for optimal bud sprouting in horticultural studies, as validated in Pyrus communis trials .

- Data Interpretation : Employ multivariate statistics (e.g., PCA, CVA) for microbial data and isotopic tracers for nitrogen cycling studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。